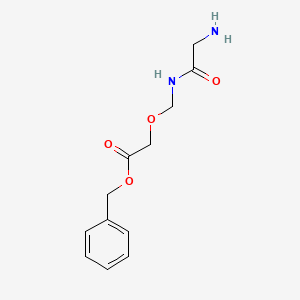
Benzyl 2-((2-aminoacetamido)methoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-((2-aminoacetamido)methoxy)acetate, also known as acetic acid, 2-((2-aminoacetyl)amino)methoxy-, phenylmethyl ester, is a compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by its unique structure, which includes an aminoacetamido group and a methoxyacetate ester linked to a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((2-aminoacetamido)methoxy)acetate typically involves the reaction of benzyl alcohol with 2-((2-aminoacetyl)amino)methoxyacetic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification . The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((2-aminoacetamido)methoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aminoacetamido compounds .
Scientific Research Applications
Benzyl 2-((2-aminoacetamido)methoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-((2-aminoacetamido)methoxy)acetate involves its interaction with specific molecular targets and pathways. The aminoacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl 2-((2-aminoacetamido)methoxy)acetate include:
- Benzyl 2-((2-aminoacetyl)amino)acetate
- Benzyl 2-((2-aminoacetamido)ethoxy)acetate
- Benzyl 2-((2-aminoacetamido)propoxy)acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetate ester linkage and aminoacetamido group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl 2-[[(2-aminoacetyl)amino]methoxy]acetate |
InChI |
InChI=1S/C12H16N2O4/c13-6-11(15)14-9-17-8-12(16)18-7-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15) |
InChI Key |
QDOWAEJBGBVAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















